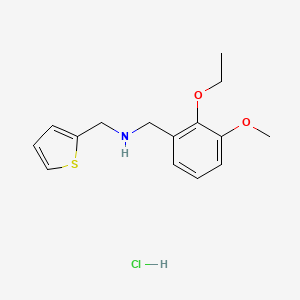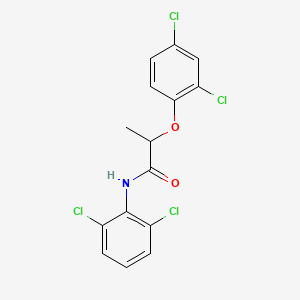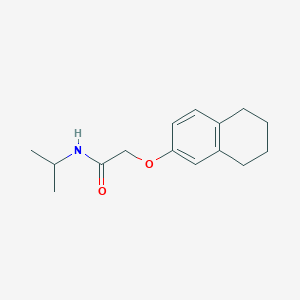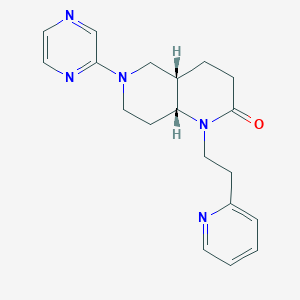
(2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride, also known as EMT, is a chemical compound that has been extensively studied for its potential therapeutic applications. EMT is a small molecule that can easily penetrate cell membranes and target specific cellular pathways, making it a promising candidate for drug development. In
作用機序
The mechanism of action of (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride is not fully understood, but it is believed to involve the modulation of various cellular pathways. (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been shown to inhibit the activity of certain enzymes and receptors, leading to the inhibition of cell proliferation and the induction of apoptosis. (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has also been shown to modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway, which are involved in cell growth and survival.
Biochemical and Physiological Effects
(2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been shown to have various biochemical and physiological effects. In cancer cells, (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of certain oncogenes. In neurodegenerative disorders, (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been shown to reduce oxidative stress, improve mitochondrial function, and enhance cognitive function. In cardiovascular diseases, (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been shown to improve cardiac function, reduce inflammation, and prevent the formation of atherosclerotic plaques.
実験室実験の利点と制限
One of the main advantages of using (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride in lab experiments is its ability to penetrate cell membranes and target specific cellular pathways. (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride in lab experiments is its potential toxicity, which requires strict adherence to safety protocols and quality control measures.
将来の方向性
There are several future directions for the research and development of (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride. One area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of focus is the identification of new therapeutic applications for (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride, particularly in the treatment of rare diseases and conditions. Finally, future research could focus on the development of new formulations of (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride that improve its bioavailability and reduce its potential toxicity.
Conclusion
In conclusion, (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride, or (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride, is a promising small molecule that has been extensively studied for its potential therapeutic applications. (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been shown to have various biochemical and physiological effects and can target specific cellular pathways. While there are limitations to using (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride in lab experiments, its potential therapeutic applications make it a promising candidate for drug development. Future research could focus on optimizing the synthesis method, identifying new therapeutic applications, and developing new formulations of (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride.
合成法
The synthesis of (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 2-ethoxy-3-methoxybenzaldehyde with thienylmethylamine in the presence of a reducing agent to form the intermediate product. The intermediate product is then reacted with hydrochloric acid to form the final product, (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride hydrochloride. The synthesis of (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride requires strict adherence to safety protocols and quality control measures to ensure the purity and efficacy of the final product.
科学的研究の応用
(2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been shown to protect neurons from oxidative stress and improve cognitive function. In cardiovascular diseases, (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been shown to improve cardiac function and reduce inflammation.
特性
IUPAC Name |
1-(2-ethoxy-3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S.ClH/c1-3-18-15-12(6-4-8-14(15)17-2)10-16-11-13-7-5-9-19-13;/h4-9,16H,3,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPLZQMVHHZVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)CNCC2=CC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5315890.png)
![3-[1-(1H-1,2,3-triazol-5-ylcarbonyl)-3-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5315904.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5315907.png)
![2-{2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenyl}-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B5315910.png)
![4-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B5315913.png)
![2-fluoro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5315918.png)

![4-[3-(3-nitrophenyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole](/img/structure/B5315940.png)


![1-(2-furylmethyl)-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5315948.png)
![4-({4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-[2-(1-piperidinyl)ethyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5315954.png)
![8-[2-(3-pyrrolidinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5315955.png)
